Bienvenue dans la boutique en ligne BenchChem!

2-Nitro-5-(1-pyrrolidinyl)aniline

Lipophilicity Drug-likeness Physicochemical property

2-Nitro-5-(1-pyrrolidinyl)aniline is a substituted nitroaniline derivative characterized by a pyrrolidine ring at the 5-position and an unsubstituted aniline NH₂ group. It has a molecular formula of C₁₀H₁₃N₃O₂, a molecular weight of 207.23 g·mol⁻¹, a computed LogP (XLogP3) of 1.8, and an experimentally determined aqueous solubility of 2.8 µg·mL⁻¹ at pH 7.4.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 289913-98-0
Cat. No. B1302263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-(1-pyrrolidinyl)aniline
CAS289913-98-0
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C10H13N3O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6,11H2
InChIKeyKZZVVXNPKKQIJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-5-(1-pyrrolidinyl)aniline (CAS 289913-98-0): Physicochemical Profile and Research-Grade Procurement


2-Nitro-5-(1-pyrrolidinyl)aniline is a substituted nitroaniline derivative characterized by a pyrrolidine ring at the 5-position and an unsubstituted aniline NH₂ group. It has a molecular formula of C₁₀H₁₃N₃O₂, a molecular weight of 207.23 g·mol⁻¹, a computed LogP (XLogP3) of 1.8, and an experimentally determined aqueous solubility of 2.8 µg·mL⁻¹ at pH 7.4 [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting selective estrogen receptor modulators (SERMs) and benzimidazole anticancer agents [2].

Why Generic Nitroaniline Substitution Fails: Differential Lipophilicity and Validated Patent Utility of the Pyrrolidinyl Moiety


Replacing the 5‑pyrrolidinyl group with a piperidinyl, morpholinyl, or chloro substituent alters key physicochemical and application‑relevant properties. The pyrrolidine ring confers a measured LogP of 1.8, whereas the piperidine analog registers a higher LogP of 2.2, reflecting increased lipophilicity [1]. This difference directly impacts aqueous solubility and membrane partitioning, which are critical parameters for biological assay design and synthetic tractability. Moreover, the target compound is explicitly claimed as an intermediate in patent families covering SERMs and anticancer benzimidazoles, while the piperidine analog is absent from these filings, indicating that inventors selected the pyrrolidine variant for specific reactivity or pharmacokinetic reasons [2].

Quantitative Differentiation of 2-Nitro-5-(1-pyrrolidinyl)aniline Against Closest Analogs


LogP Head-to-Head: Pyrrolidinyl vs. Piperidinyl Nitroaniline

The target compound 2‑nitro‑5‑(pyrrolidin‑1‑yl)aniline exhibits an XLogP3 value of 1.8, whereas the direct piperidine analog (2‑nitro‑5‑(piperidin‑1‑yl)aniline, CAS 54997‑99‑8) shows an XLogP3 of 2.2 [1][2]. This ΔLogP of −0.4 indicates that the pyrrolidinyl derivative is significantly less lipophilic, which can translate into higher aqueous solubility and lower non‑specific protein binding.

Lipophilicity Drug-likeness Physicochemical property

Aqueous Solubility Documentation: Target Value vs. Undefined Analogs

The target compound has an experimentally measured aqueous solubility of 2.8 µg·mL⁻¹ at pH 7.4 [1]. For the piperidine and morpholine analogs, no experimental solubility data are publicly available in authoritative databases. The chloro analog (5‑chloro‑2‑nitroaniline) is known to be poorly water‑soluble based on its high LogP and low polar surface area, though precise experimental values are not reported in the same source. The availability of a defined solubility value for the pyrrolidinyl derivative provides a reliable starting point for solution‑phase chemistry and dose‑response studies.

Aqueous solubility Biopharmaceutical profiling Assay development

Molecular Weight Advantage in Fragment-Based Discovery

With a molecular weight of 207.23 g·mol⁻¹ and 15 heavy atoms, 2‑nitro‑5‑(pyrrolidin‑1‑yl)aniline is lighter than its piperidine analog (221.26 g·mol⁻¹, 16 heavy atoms) [1][2]. In fragment‑based screening, a mass difference of 14 Da can affect compliance with the ‘rule of three’ (MW < 300) and influence binding efficiency metrics such as ligand efficiency (LE).

Fragment-based drug design Molecular weight Lead-likeness

Patent-Cited Utility in SERM and Anticancer Agent Synthesis

2‑Nitro‑5‑(pyrrolidin‑1‑yl)aniline is explicitly claimed as an intermediate in at least three distinct patent families: US20080214612A1 (selective estrogen receptor modulators), WO2004075894A1 (crystalline SERM intermediates), and US08501957B2 (benzimidazole anticancer agents) [1][2][3]. In contrast, a search of the same patent families finds no mention of the piperidine analog (CAS 54997‑99‑8), suggesting that the pyrrolidine substitution pattern is specifically preferred by inventors for the disclosed synthetic routes and biological targets.

Patent literature Synthetic intermediate Medicinal chemistry

Best-Fit Application Scenarios for 2-Nitro-5-(1-pyrrolidinyl)aniline Based on Quantitative Differentiation


Fragment-Based Screening Libraries for Kinase or Receptor Targets

The compound’s low molecular weight (207.23 g·mol⁻¹) and moderate LogP (1.8) make it a suitable candidate for inclusion in 3D fragment libraries. Its pyrrolidine ring provides a handle for hydrogen‑bond interactions, while the nitro group can be reduced to an amine for further diversification. This scenario directly leverages the molecular weight and LogP advantages documented in Section 3 [1].

Intermediate for Selective Estrogen Receptor Modulator (SERM) Synthesis

The compound is a key building block in the preparation of phenylsulfonyl‑containing SERMs, as described in US20080214612A1 and WO2004075894A1. The pyrrolidine nitrogen serves as a point of attachment for subsequent alkylation or acylation steps. This application is supported by the patent citation evidence in Section 3 [2].

Synthesis of Benzimidazole Anticancer Agents via Reductive Cyclization

US08501957B2 describes the reduction of the nitro group to a primary amine, followed by cyclization with carboxylic acids or aldehydes to form the benzimidazole core. The pyrrolidine ring remains intact throughout the sequence and may contribute to target binding in the final bioactive molecule. The synthetic feasibility and patent precedent are established in Section 3 [3].

Physicochemical Profiling Studies for Amine‑Containing Fragment Sets

Because the compound has a well‑defined experimental solubility (2.8 µg·mL⁻¹ at pH 7.4), it can serve as a reference standard for calibrating solubility assays or for training computational models that predict aqueous solubility of nitroaniline derivatives. This utility stems from the solubility data presented in Section 3 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Nitro-5-(1-pyrrolidinyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.